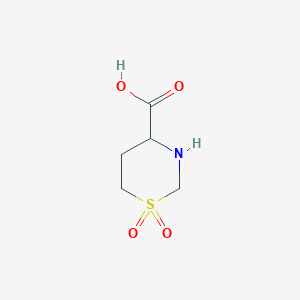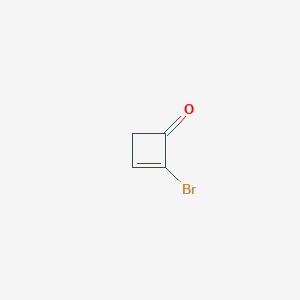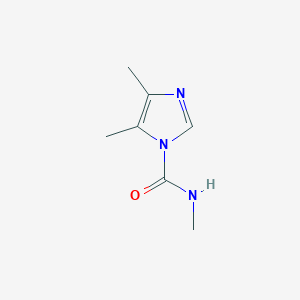![molecular formula C20H18N4 B12830115 2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)
2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole is a complex organic compound featuring an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 2-methylimidazole with a biphenyl derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-methyl-1H-imidazol-2-yl)pentan-2-one
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl Benzoate
- 4-(5-Imidazol-1-ylmethyl-2H-[1,2,4]triazol-3-yl)-phenylamine
Uniqueness
2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole stands out due to its unique biphenyl-imidazole structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C20H18N4 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2-methyl-5-[4-[4-(5-methyl-1H-imidazol-2-yl)phenyl]phenyl]-1H-imidazole |
InChI |
InChI=1S/C20H18N4/c1-13-11-22-20(23-13)18-9-5-16(6-10-18)15-3-7-17(8-4-15)19-12-21-14(2)24-19/h3-12H,1-2H3,(H,21,24)(H,22,23) |
Clave InChI |
UQZQEDZWKHRPIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CN=C(N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)

![2,3',4',6-Tetrafluoro-[1,1'-biphenyl]-4-ol](/img/structure/B12830049.png)


![1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830058.png)






![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)
